N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine
Description
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures
Properties
Molecular Formula |
C14H19N5S |
|---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C14H19N5S/c1-11-16-17-14(20-11)19-9-6-12(7-10-19)18(2)13-5-3-4-8-15-13/h3-5,8,12H,6-7,9-10H2,1-2H3 |
InChI Key |
WATJRKNWWLZRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine involves multiple steps, typically starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The final step involves the coupling of the thiadiazole and piperidine rings with the pyridine moiety under controlled conditions.
Chemical Reactions Analysis
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridin-2-amine can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities, including anti-inflammatory and antiviral properties.
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